molecular formula C5H5FN2O2 B3379233 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid CAS No. 1536670-72-0

2-fluoro-2-(1H-pyrazol-1-yl)acetic acid

Cat. No.: B3379233
CAS No.: 1536670-72-0
M. Wt: 144.10
InChI Key: MSCKAZKGYFCKDA-UHFFFAOYSA-N
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Description

2-fluoro-2-(1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H5FN2O2 It is characterized by the presence of a fluorine atom and a pyrazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid typically involves the reaction of pyrazole with fluoroacetic acid under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the pyrazole, followed by the addition of fluoroacetic acid to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-2-(1H-imidazol-1-yl)acetic acid: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    2-chloro-2-(1H-pyrazol-1-yl)acetic acid: Contains a chlorine atom instead of a fluorine atom.

    2-bromo-2-(1H-pyrazol-1-yl)acetic acid: Contains a bromine atom instead of a fluorine atom.

Uniqueness

2-fluoro-2-(1H-pyrazol-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-fluoro-2-pyrazol-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c6-4(5(9)10)8-3-1-2-7-8/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCKAZKGYFCKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-fluoro-2-(1H-pyrazol-1-yl)acetic acid

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